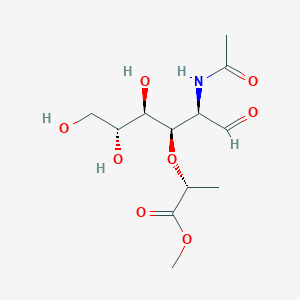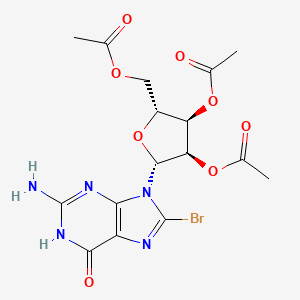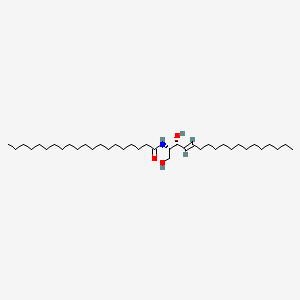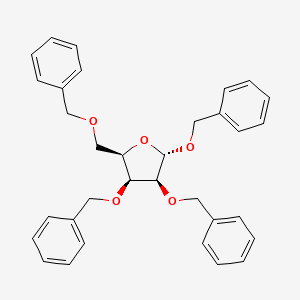
2,3,4-トリ-O-ベンジル-α-D-マンノピラノシドベンジルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: is a chemical compound with the molecular formula C34H36O6 and a molecular weight of 540.65 g/mol . It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl groups attached to the mannopyranoside structure. This compound is primarily used in research settings, particularly in the fields of carbohydrate chemistry and glycoscience.
科学的研究の応用
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in the following areas:
Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Glycoscience: Used in the study of glycan structures and their biological functions.
Proteomics: Employed in the modification of proteins to study glycosylation patterns.
Drug Development: Investigated for its potential role in the synthesis of glycosylated drugs and therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent mannopyranoside.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: De-benzylated mannopyranoside.
Substitution: Mannopyranoside derivatives with different substituents.
作用機序
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is primarily related to its role as a glycosyl donor or acceptor in glycosylation reactions. It can participate in the formation of glycosidic bonds, which are crucial for the construction of complex carbohydrates and glycoconjugates. The benzyl groups serve as protecting groups, preventing unwanted reactions at specific hydroxyl sites during synthetic procedures.
類似化合物との比較
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but derived from glucopyranoside instead of mannopyranoside.
Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranoside: Another benzylated sugar derivative used in carbohydrate research.
Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is unique due to its specific mannopyranoside backbone and the pattern of benzylation. This makes it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates, which are important in various biological processes and therapeutic applications.
特性
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFDNDNLXVKNK-GJBCSVNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)


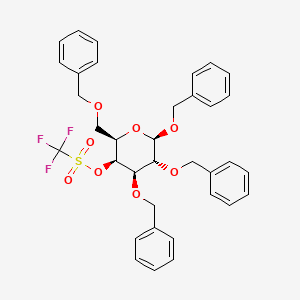

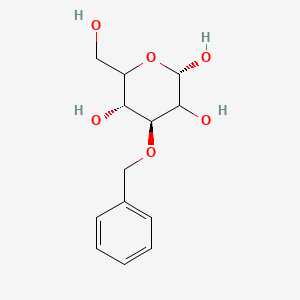
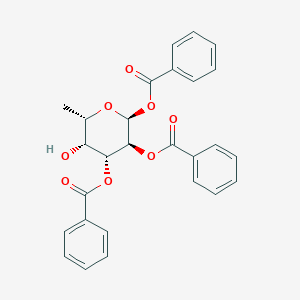
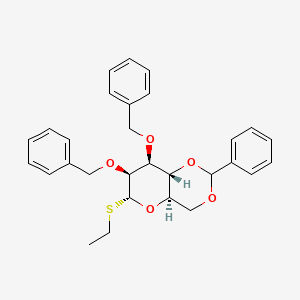


![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
